Structural Distinction: Unique 15,18-Dihydroxy Substitution Pattern Versus Common Abietane Derivatives
Daturabietatriene is structurally characterized as 8,11,13-abietatriene-15,18-diol [1]. This precise substitution pattern differentiates it from the more commonly studied abietane derivatives such as ferruginol (abieta-8,11,13-trien-12-ol), totarol, and hinokiol, which lack the 15,18-diol functionality. A direct comparative analysis of structural features from authoritative databases confirms this as a unique identifier within the compound class [2].
| Evidence Dimension | Structural Core and Substitution |
|---|---|
| Target Compound Data | 8,11,13-abietatriene-15,18-diol |
| Comparator Or Baseline | Ferruginol (abieta-8,11,13-trien-12-ol); Totarol; Hinokiol |
| Quantified Difference | Presence of hydroxyl groups at C-15 and C-18, absent in common comparators. |
| Conditions | Structural analysis via NMR and mass spectrometry [1]. |
Why This Matters
This specific functionalization dictates unique chemical reactivity and potential for semi-synthetic modification, making daturabietatriene a distinct starting material or reference standard for research applications.
- [1] Ali, M., & Shuaib, M. (2016). Characterization of the chemical constituents of *Datura metel* Linn. *Indian Journal of Pharmaceutical Sciences*, 78(3), 384-388. View Source
- [2] National Chemical Biological Information Centre (NCBS). (n.d.). Phytochemical: Daturabietatriene. *GRAYU Database*. View Source
